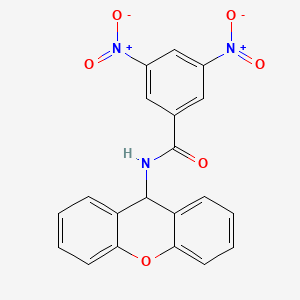![molecular formula C17H14Cl2FN3O2 B11561571 4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11561571.png)
4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{N’-[(E)-(2,6-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide is a synthetic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-fluorophenylhydrazine, followed by the reaction with propanoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-{N’-[(E)-(2,6-dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-fluorophenyl)propanamide involves its ability to form stable complexes with metal ions, which can then interact with biological targets. The compound’s molecular targets include enzymes and receptors, where it can inhibit or modulate their activity. The pathways involved often include the disruption of cellular processes such as signal transduction or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
4-[(2E)-2-(2,6-Dichlorbenzyliden)hydrazinyl]-N-(4-Fluorphenyl)-4-oxobutanamid kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
- (2E)-2-(2,6-Dichlorbenzyliden)-N-(4-Isopropylphenyl)hydrazincarbothioamid
- (2,4-Dichlorbenzyliden)-Malononitril Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Substituenten und funktionellen Gruppen, was ihre chemische Reaktivität und biologischen Aktivitäten beeinflussen kann. Die Einzigartigkeit von 4-[(2E)-2-(2,6-Dichlorbenzyliden)hydrazinyl]-N-(4-Fluorphenyl)-4-oxobutanamid liegt in seiner spezifischen Kombination aus Dichlorbenzyliden-, Hydrazinyl-, Fluorphenyl- und Oxobutanamid-Gruppen, die ihm besondere Eigenschaften und potenzielle Anwendungen verleihen.
Eigenschaften
Molekularformel |
C17H14Cl2FN3O2 |
|---|---|
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(4-fluorophenyl)butanediamide |
InChI |
InChI=1S/C17H14Cl2FN3O2/c18-14-2-1-3-15(19)13(14)10-21-23-17(25)9-8-16(24)22-12-6-4-11(20)5-7-12/h1-7,10H,8-9H2,(H,22,24)(H,23,25)/b21-10+ |
InChI-Schlüssel |
BMHZTFHONFVWOC-UFFVCSGVSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Hydroxyphenyl)-1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11561490.png)
![bis(4-{(E)-[(2,6-dichlorophenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B11561504.png)
![4-(octyloxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11561506.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561511.png)

![4-[(E)-[(4-Bromophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11561521.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11561522.png)

![N-(3-chlorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11561532.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide](/img/structure/B11561539.png)
![ethyl 6-amino-5-cyano-2-methyl-4-[4-(prop-2-en-1-yloxy)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11561542.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11561545.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11561559.png)
![5-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B11561562.png)
